

Comparative Docking Analysis of Tetrahydroquinoline Derivatives Across Key Biological Targets

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Compound of Interest

Compound Name: *1,2,3,4-Tetrahydroquinoline*

Cat. No.: *B108954*

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A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of tetrahydroquinoline derivatives with various protein targets. This guide synthesizes data from multiple studies to provide a comparative overview, complete with experimental protocols and pathway visualizations.

Tetrahydroquinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. Their versatile scaffold allows for structural modifications that can be tailored to interact with a diverse array of biological targets, making them promising candidates for drug discovery in areas such as oncology, virology, and neurodegenerative diseases. This guide provides a comparative analysis of the docking studies of various tetrahydroquinoline derivatives against several key protein targets, supported by experimental data and detailed methodologies.

Comparative Binding Affinities of Tetrahydroquinoline Derivatives

The following table summarizes the quantitative data from various docking studies, offering a clear comparison of the binding affinities of different tetrahydroquinoline derivatives with their respective protein targets.

Derivative	Class/Compound	Target Protein	PDB ID	Docking Score (kcal/mol)	Key Findings
Novel Tetrahydroquinoline Analogs (1d, 2c, 2d)	HIV-1 Reverse Transcriptase (NNRTI Binding Pocket)		1FK9	-20.05, -19.01, -18.06	These analogs showed higher potency compared to the standard drug Efavirenz. [1]
Tetrahydroquinoline with Pyrazole and Hydrazide Moieties (Compound C14)	Epidermal Growth Factor Receptor (EGFR)		4LRM	-10.1	This compound demonstrated the best binding affinity, consistent with its experimental IC50 value of 0.69 μM. [2]
2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives	B-DNA		1BNA	Not explicitly stated in terms of kcal/mol, but studies explored preferred binding sites and interaction modes.	Docking studies were performed to understand the DNA-binding interactions of these compounds. [3] [4]
Tetrahydroquinoline-based inhibitors (e.g., 18x)	Lysine-specific demethylase 1 (LSD1)		Not specified	Not explicitly stated, but the study focused on designing novel derivatives with higher predicted activity based on 3D-QSAR models.	Compound 18x had an IC50 value of 0.54 μM, and new derivatives were designed to improve upon this. [5]

Substituted Tetrahydroisoquinoline Derivatives (GM-3-18)	Human KRas receptor protein	4EPX	Not explicitly stated, but compound showed significant KRas inhibition with IC50 values from 0.9 μ M to 10.7 μ M across different colon cancer cell lines.	The chloro group at the 4-position of the phenyl ring was found to be important for activity.[6]
Tetrahydroquinolnone derivatives (4a)	Not specified (in the context of docking)	Not specified	Not explicitly stated, but compound 4a showed potent cytotoxicity against colon (HCT-116) and lung (A594) cancer cell lines.	The study suggests these compounds could be lead structures for developing anticancer agents for lung cancer.[7]

Experimental Protocols: Molecular Docking

The methodologies employed in the cited studies, while specific to the software and target, generally follow a standardized workflow. Below are detailed protocols representative of the molecular docking experiments.

General Molecular Docking Workflow

A typical molecular docking study involves the preparation of the protein and ligand, the docking simulation itself, and the analysis of the results.

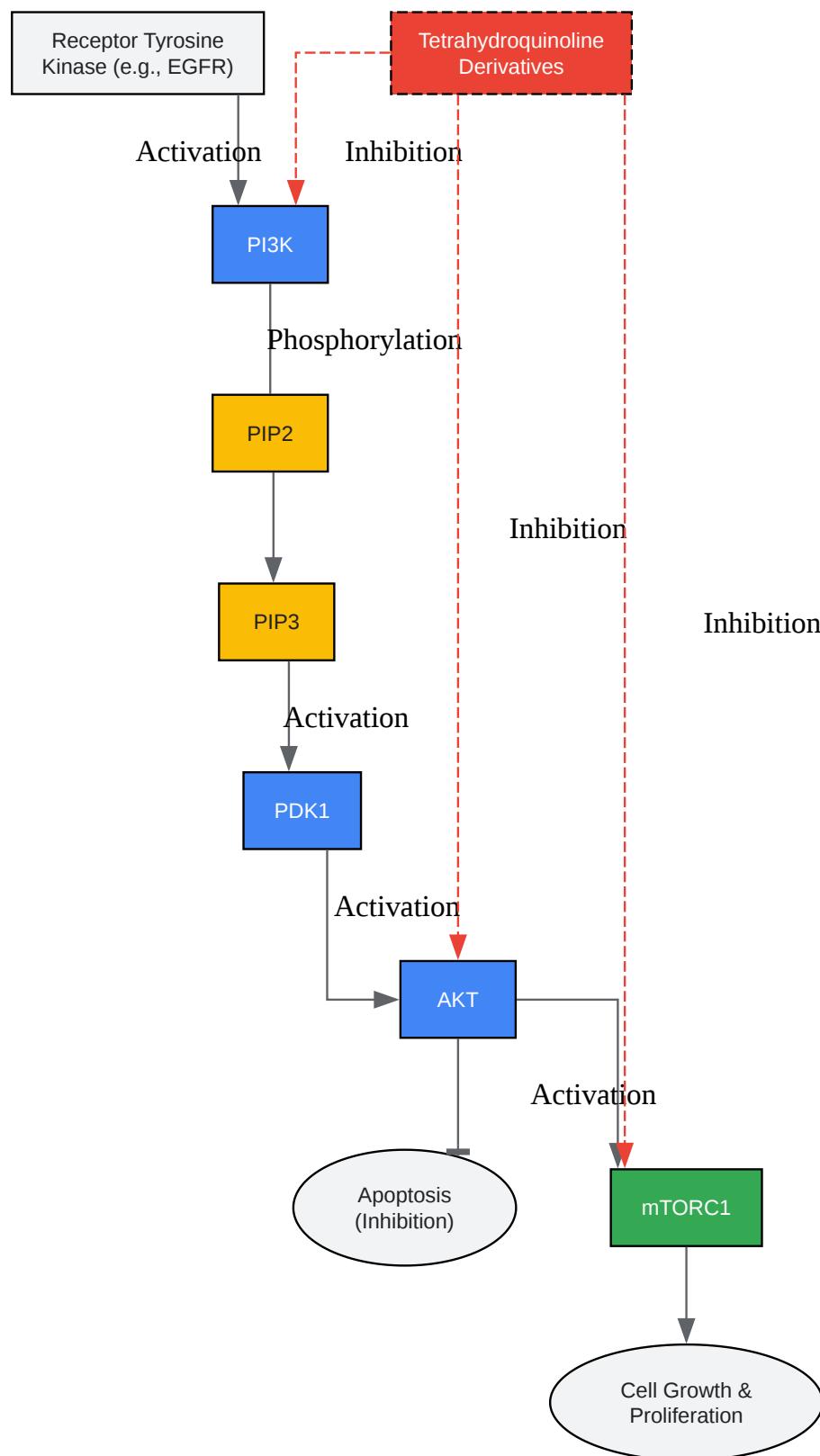
- Protein Preparation:
 - The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

- Water molecules and co-crystallized ligands are typically removed.
- Hydrogen atoms are added to the protein structure.
- The protein structure is then energy minimized to relieve any steric clashes.

- Ligand Preparation:
 - The 2D structures of the tetrahydroquinoline derivatives are drawn using chemical drawing software.
 - These 2D structures are converted to 3D structures.
 - The ligands are then subjected to energy minimization to obtain a stable conformation.
- Docking Simulation:
 - A docking grid is defined around the active site of the target protein.
 - The prepared ligands are then docked into this grid using a docking algorithm. Software such as AutoDock, SYBYL, and OEDocking are commonly used.[1][6][8]
 - The docking process generates multiple possible binding poses for each ligand.
- Analysis of Results:
 - The generated poses are scored based on their binding energy or a similar scoring function.
 - The pose with the best score (typically the lowest binding energy) is selected as the most probable binding mode.
 - The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of binding.

Signaling Pathway and Experimental Workflow Visualization

The anticancer activity of many tetrahydroquinoline derivatives is often attributed to their interaction with key signaling pathways involved in cell growth and proliferation. The PI3K/AKT/mTOR pathway is a crucial regulator of these processes and is frequently dysregulated in cancer.

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Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by tetrahydroquinoline derivatives.

This guide provides a snapshot of the current understanding of the interactions between tetrahydroquinoline derivatives and various protein targets. The presented data and methodologies can serve as a valuable resource for researchers in the field of drug discovery and design, aiding in the development of novel and potent therapeutic agents.

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